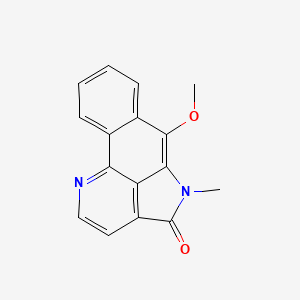

Eupolauramine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O2 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

8-methoxy-10-methyl-10,15-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaen-11-one |

InChI |

InChI=1S/C16H12N2O2/c1-18-14-12-11(16(18)19)7-8-17-13(12)9-5-3-4-6-10(9)15(14)20-2/h3-8H,1-2H3 |

InChI Key |

SPQOZEXGRPKDKS-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C3=CC=CC=C3C4=NC=CC(=C24)C1=O)OC |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C4=NC=CC(=C24)C1=O)OC |

Synonyms |

eupolauramine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Eupolauramine

Botanical Sources within the Annonaceae Family and Beyond

Eupolauramine derives its name from Eupomatia laurina, a species belonging to the Eupomatiaceae family, where it was first discovered. This family, like the Annonaceae, is part of the ancient order Magnoliales, which explains the shared presence of certain classes of chemical compounds.

A key botanical source for this compound is Anaxagorea dolichocarpa, a plant species within the Annonaceae family. Phytochemical investigations of the stem bark of this species have led to the successful isolation of this compound, identifying it as a significant constituent nih.govresearchgate.net. The discovery of this compound in A. dolichocarpa was a notable finding, as it represented the first time the alkaloid was reported within the extensive Annonaceae family, thereby contributing valuable data to the chemotaxonomy of the genus Anaxagorea nih.gov.

While the user's query mentioned Goniothalamus australis, extensive phytochemical studies on this particular Australian species have not reported the presence of this compound. The alkaloid profile of G. australis is characterized by other compound classes. However, this compound has been isolated from other species in the Annonaceae family, such as Cananga odorata, commonly known as ylang-ylang nih.govresearchgate.net. The compound is also found in its namesake, Eupomatia laurina (Copper Laurel or Bolwarra), which belongs to the closely related Eupomatiaceae family.

Table 1: Documented Botanical Sources of this compound

| Family | Species | Common Name |

|---|---|---|

| Annonaceae | Anaxagorea dolichocarpa | - |

| Annonaceae | Cananga odorata | Ylang-ylang |

| Eupomatiaceae | Eupomatia laurina | Copper Laurel, Bolwarra |

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of this compound from its natural sources involves a multi-step process combining solvent extraction and chromatographic purification. The methodology applied to Anaxagorea dolichocarpa serves as a representative example of the techniques employed.

The process begins with the collection and preparation of the plant material, typically the dried and pulverized stem bark. This material undergoes exhaustive extraction, for instance, through maceration with 95% ethanol at room temperature over several days researchgate.net. This initial step yields a crude ethanolic extract containing a wide array of plant metabolites.

To selectively isolate the alkaloids, including this compound, an acid-base partitioning procedure is utilized. The crude extract is subjected to a liquid-liquid extraction between an acidic aqueous solution and an organic solvent. The alkaloids, being basic, form salts and move into the aqueous phase, separating them from neutral and acidic compounds. Subsequent basification of the aqueous layer and re-extraction with an organic solvent like chloroform yields a crude alkaloid fraction.

This alkaloid-rich fraction is then subjected to advanced chromatographic techniques for separation and purification. Column chromatography using silica (B1680970) gel is a primary method, where the extract is passed through a column packed with silica gel and eluted with a gradient of solvents, such as a mixture of chloroform and methanol (B129727) researchgate.net. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. For final purification and to isolate individual alkaloids from the complex mixture, preparative thin-layer chromatography (pTLC) is often employed, using specific solvent systems to achieve high purity researchgate.net.

Co-occurrence with Structurally Related Alkaloids (e.g., Sampangine (B1681430), Imbiline, Eupolauridine)

This compound rarely occurs in isolation. It is typically found alongside a suite of structurally similar alkaloids, which provides valuable chemotaxonomic and biosynthetic insights. In the stem bark of Anaxagorea dolichocarpa, this compound is co-isolated with other azaphenanthrene alkaloids, specifically Sampangine and Imbiline 1 nih.govresearchgate.net. The simultaneous presence of these compounds is a characteristic chemical signature for this plant source.

Similarly, in Eupomatia laurina, this compound is part of a more complex alkaloid mixture. It co-occurs with Sampangine as well as its own close derivatives, Eupolauridine (B1222634) and Hydroxythis compound. This co-occurrence highlights the shared biosynthetic pathways that lead to the formation of this distinct group of natural products.

Table 2: Alkaloids Co-occurring with this compound in Botanical Sources

| Source Species | Co-occurring Alkaloids | Alkaloid Class |

|---|---|---|

| Anaxagorea dolichocarpa | Sampangine | Azaphenanthrene |

| Imbiline 1 | Azaphenanthrene | |

| Eupomatia laurina | Sampangine | Azaphenanthrene |

| Eupolauridine | Azaphenanthrene | |

| Hydroxythis compound | Azaphenanthrene |

Chemical Synthesis of Eupolauramine and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of eupolauramine reveals several strategic disconnections that have formed the basis of various total synthesis approaches. A common strategy involves the disconnection of the tetracyclic framework to a more accessible azaisoindolinone intermediate. One such approach envisions the formation of the benzo[h]quinoline (B1196314) ring system from a suitably functionalized azaisoindolinone precursor. thieme-connect.com This often involves the creation of an enol ether moiety integrated into an (aza)bromostilbenic unit, which can then undergo cyclization to form the core structure of this compound. thieme-connect.com

Another key retrosynthetic disconnection involves an intramolecular cyclization of a precursor containing a pendant hydroxybenzyl group attached to an azaisoindolinone core. thieme-connect.com This strategy relies on the sequential metallation of the azaisoindolinone, followed by the introduction of the aromatic aldehyde and subsequent olefination to generate the necessary stilbenic intermediate for cyclization. thieme-connect.com

Total Synthesis Approaches and Methodological Innovations

Metalation-Cyclization Tactics

A notable six-step total synthesis of this compound has been accomplished utilizing a combination of metalation and cyclization tactics. acs.orgnih.govresearchgate.net This synthesis commences with the construction of an azaisoindolinone intermediate. acs.orgnih.govresearchgate.net This is achieved through the aryne-mediated cyclization of a phosphorylated pyridocarboxamide, followed by dephosphorylation. acs.orgnih.govresearchgate.net

The subsequent key steps involve:

Metalation of the azaisoindolinone. acs.orgnih.govresearchgate.net

Connection of a hydroxybenzyl appendage . acs.orgnih.govresearchgate.net

An E1CB anti-elimination to form a halogenoarylmethylene azaisoindolinone exclusively in the E-form. acs.orgnih.govresearchgate.net

An oxidative radical cyclization to construct the azaphenanthrene skeleton. acs.orgnih.govresearchgate.net

Regioselective bromination at the 6-position of the azaphenanthrene lactam. acs.orgnih.govresearchgate.net

Finally, the bromine atom is replaced by a methoxy (B1213986) group through a sequence of transmetalation, in situ oxidation, and O-methylation to yield this compound. acs.orgnih.govresearchgate.net

Directed remote metalation has also been explored as a strategy in the synthesis of related structures, where an intramolecular nucleophilic cyclization is a key driving force. griffith.edu.au

Gold(I)-Catalyzed Cycloisomerization Strategies

A concise and efficient synthesis of this compound has been developed featuring a gold(I)-catalyzed cycloisomerization as a key step. researchgate.netresearchgate.netjst.go.jpcitedrive.com This strategy involves the cycloisomerization of an N-naphthyl aminobutynamide intermediate. researchgate.netresearchgate.net This gold-catalyzed reaction is a powerful tool for constructing complex pyridine-fused heterocyclic scaffolds. researchgate.netresearchgate.net The resulting intermediate then undergoes an intramolecular Ullmann-type coupling reaction to complete the synthesis of the γ-lactam-fused azaphenanthrene alkaloid. researchgate.netresearchgate.net Gold catalysis, in general, has emerged as a significant method in organic synthesis for mediating various (cyclo)isomerization reactions of unsaturated compounds. rsc.orgrsc.orgfrontiersin.orgbeilstein-journals.org

Intramolecular Ullmann-Type Coupling Reactions

The intramolecular Ullmann-type coupling reaction is another pivotal transformation in the synthesis of this compound. researchgate.netresearchgate.netjst.go.jpcitedrive.com As mentioned in the previous section, this reaction is often used in tandem with gold(I)-catalyzed cycloisomerization. researchgate.netresearchgate.net Following the formation of the key intermediate via cycloisomerization, the intramolecular Ullmann coupling facilitates the final ring closure to furnish the this compound scaffold. researchgate.netresearchgate.net

SRN1 Reaction-Based Synthesis

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction has proven to be a valuable method for the synthesis of this compound and other alkaloids, particularly when other methods like the benzyne (B1209423) mechanism are not feasible. chemistry-chemists.comconicet.gov.ar This chain reaction involves electron transfer and the formation of radical and radical anion intermediates. chemistry-chemists.com One synthetic approach to this compound involves a one-pot conversion of a precursor via an intramolecular SRN1 reaction, followed by an in-situ stilbene (B7821643) photocyclization. researchgate.net The resulting O-demethylthis compound is then methylated to afford the natural product. researchgate.net The SRN1 reaction has been successfully applied in the key cyclization step for various alkaloids, demonstrating its regioselectivity and efficiency. chemistry-chemists.comconicet.gov.ar

Aryne-Mediated Cyclization

Aryne-mediated cyclization represents a key strategy in several total syntheses of this compound. acs.orgcaltech.edu One approach is distinguished by the use of a 2,3-pyridyne intermediate. caltech.edu The synthesis begins with the pyridyne cyclization of an amide to produce an azaisoindolinone after cleavage of a phosphoryl group. caltech.edu This is followed by a stepwise olefination to achieve high selectivity for the desired E isomer. caltech.edu A subsequent radical cyclization of the resulting iodide yields a tetracyclic intermediate, which is then converted to this compound in three further steps. caltech.edu This method highlights the utility of aryne chemistry in constructing the core structure of the alkaloid. acs.orgcaltech.edu

Sonogashira Cross-Coupling/Nucleophilic Addition Tandem Reactions

A powerful strategy for constructing the carbon skeleton of this compound and related compounds involves a tandem sequence of a Sonogashira cross-coupling reaction followed by a nucleophilic addition. The Sonogashira coupling, a palladium-catalyzed reaction, forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is pivotal in creating the initial framework, which then undergoes further transformations.

In a notable application, a one-pot cascade reaction combines a Sonogashira coupling with subsequent nucleophilic substitution and elimination steps. csic.esresearchgate.net This tandem approach allows for the synthesis of complex linear dienynes from simpler starting materials, demonstrating the efficiency of combining multiple reaction steps in a single pot. csic.esresearchgate.net The process is initiated by the palladium-catalyzed coupling, followed by an intramolecular nucleophilic attack and subsequent elimination to yield the desired conjugated system. csic.esresearchgate.net This methodology offers a streamlined route to key intermediates for this compound synthesis.

Table 1: Key Features of Sonogashira Tandem Reactions in Synthesis

| Feature | Description | Reference |

| Catalyst System | Palladium catalyst (e.g., PdCl2(PPh3)2) and a copper(I) cocatalyst (e.g., CuI) with an amine base. | organic-chemistry.orgresearchgate.net |

| Reaction Type | Cascade or tandem reaction combining Sonogashira cross-coupling, nucleophilic substitution, and elimination. | csic.esresearchgate.net |

| Key Bond Formation | C(sp²)–C(sp) bond formation between an aryl/vinyl halide and a terminal alkyne. | researchgate.net |

| Efficiency | One-pot synthesis avoids the isolation of intermediates, improving overall yield and atom economy. | csic.es |

Horner Reaction Applications

The Horner-Wadsworth-Emmons (HWE) reaction, often referred to as the Horner reaction, is another cornerstone in the synthesis of this compound and its analogs. This reaction is instrumental in forming the exocyclic double bond present in many key intermediates. Specifically, it is used to assemble arylmethylene isoindolinone structures, which are precursors to the final azaphenanthrene skeleton. researchgate.netresearchgate.net

In a typical sequence, a phosphorylated isoindolinone is reacted with a suitably substituted benzaldehyde (B42025) to produce the E- or Z-arylmethylene isoindolinone derivative with high stereoselectivity. researchgate.netresearchgate.net For instance, the Horner reaction between a phosphorylated 4-benzyloxyisoindolinone and ortho-bromobenzaldehyde can selectively yield the Z-configured arylmethylene derivative. researchgate.net This stereocontrol is crucial for the subsequent cyclization step that forms the core structure of the target molecule.

Combinatorial Synthetic Strategies

Combinatorial approaches have been explored to generate libraries of this compound-related compounds for biological screening. These strategies often rely on the modular nature of the synthetic routes, allowing for the variation of different building blocks to create a diverse set of analogs. nih.gov

One such strategy involves a multi-step synthesis that begins with the construction of an azaisoindolinone core. researchgate.net This core can then be functionalized with different appendages through reactions like metalation followed by the connection of a hydroxybenzyl group. researchgate.net The subsequent oxidative radical cyclization builds the azaphenanthrene skeleton. researchgate.net By varying the initial components, a range of this compound derivatives can be synthesized. Another approach utilizes pyridine-3,4-dicarboximide as a versatile starting material for the synthesis of both this compound and its isomer, iso-eupolauramine. researchgate.netunipv.eu This highlights how a common precursor can be divergently elaborated to access different structural isomers.

Stereoselective Synthesis of this compound and Related Scaffolds

The synthesis of specific stereoisomers of this compound and related scaffolds requires precise control over the stereochemistry at various steps. Stereoselective synthesis is crucial as different stereoisomers can exhibit distinct biological activities.

Key strategies often involve stereoselective reductions or multicomponent reactions. For example, the stereoselective reductive amination using a bulky hydride source can lead to the formation of bicyclic amines with high diastereoselectivity. mdpi.com Another powerful method is the use of multicomponent reactions to construct highly functionalized and stereochemically complex hydroindole cores, which are precursors to various alkaloids. nih.gov These reactions can proceed with excellent diastereoselectivity without the need for transition-metal catalysts or harsh reaction conditions. nih.gov Such methods provide efficient access to the core structures of natural products and their analogs for further investigation. nih.gov

Synthesis of this compound Isomers (e.g., Iso-Eupolauramine)

The synthesis of isomers of this compound, such as iso-eupolauramine, has also been a focus of research, partly due to their potential biological activities. unipv.eumolaid.com The synthetic routes to these isomers often share common intermediates with the synthesis of this compound itself but diverge at a key step.

A notable approach utilizes pyridine-3,4-dicarboximide as a starting material. researchgate.netunipv.eu This precursor can be strategically manipulated to afford either this compound or iso-eupolauramine. The synthetic pathway involves the construction of the pyridine (B92270) ring and subsequent transformations to form the characteristic oxindole (B195798) moiety. researchgate.net The ability to access both isomers from a common starting point is a testament to the versatility of the synthetic design and allows for a comparative study of their properties.

Advanced Structural Elucidation and Spectroscopic Characterization of Eupolauramine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in organic chemistry for determining molecular structures, offering detailed insights into atomic connectivity and stereochemistry numberanalytics.commdpi.com. For eupolauramine, both one- and two-dimensional NMR techniques were instrumental in its structural assignment and confirmation publish.csiro.auresearchgate.net.

One- and Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY)

The elucidation of this compound's structure relied heavily on the interpretation of its 1D and 2D NMR spectra, which provided crucial information about its proton and carbon frameworks and their interconnections publish.csiro.auresearchgate.net.

One-Dimensional NMR:

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound exhibited distinctive signals that were key to identifying specific substructures. A pair of doublets at δ 9.00 and 7.75 (J 4.7 Hz) were characteristic of H2 and H3, respectively, of a pyridine (B92270) ring publish.csiro.au. Three-proton singlets at δ 3.63 and 4.00 were assigned to the N-methyl (NMe) and O-methyl (OMe) groups, respectively. The remaining four protons formed an ABCD pattern at 100 MHz, which simplified considerably at higher field strengths (e.g., 400 MHz) publish.csiro.au.

Table 1: Selected ¹H NMR Chemical Shifts for this compound (CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |

|---|---|---|---|

| H2 | 9.00 | 4.7 | Doublet |

| H3 | 7.75 | 4.7 | Doublet |

| NMe | 3.63 | - | Singlet |

| OMe | 4.00 | - | Singlet |

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum was unequivocally assigned by employing coupled spectra with specific low-power irradiation applied at the center of each signal in the ¹H NMR spectrum. This approach allowed for the establishment of all C-H connectivities, thereby confirming the proposed structure of this compound publish.csiro.au.

Two-Dimensional NMR: Two-dimensional (2D) NMR techniques provided comprehensive connectivity and spatial proximity information, essential for assembling the complete molecular architecture numberanalytics.comprinceton.edu.

COSY (COrrelated SpectroscopY): COSY experiments are used to identify protons that are spin-coupled through two or three bonds, revealing direct proton-proton correlations princeton.eduslideshare.net. For this compound, COSY data would have confirmed vicinal couplings within the aromatic and heterocyclic systems publish.csiro.au.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC spectroscopy is critical for establishing long-range heteronuclear correlations, typically between protons and carbons separated by two to four bonds princeton.eduslideshare.netmagritek.com. This technique is particularly useful for identifying quaternary carbons and for piecing together complex ring systems by showing correlations that span multiple bonds magritek.comhyphadiscovery.com. HMBC correlations, such as those observed for the 6-OMe group, were vital in confirming the connectivity within this compound's fused ring system publish.csiro.au.

NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY experiments provide information about through-space interactions (Nuclear Overhauser Effect, NOE) between protons that are in close spatial proximity (typically within 5-7 Å), regardless of whether they are directly bonded princeton.eduslideshare.net. These correlations are crucial for determining molecular conformation and relative stereochemistry. For this compound, observed NOEs, such as a 1.0% NOE to the 6-OMe group, assisted in confirming structural assignments publish.csiro.au.

Advanced Multinuclear NMR Applications

While ¹H and ¹³C NMR are primary tools, advanced multinuclear NMR applications involve the study of other NMR-active nuclei, such as ¹⁵N, to gain further structural insights ilpi.commagritek.comrsc.org. Although specific ¹⁵N NMR data for this compound were not detailed in the provided search results, such techniques could potentially offer additional information regarding the nitrogen atoms within its quinoline (B57606) and pyrrole (B145914) rings, complementing the comprehensive ¹H and ¹³C data. Multinuclear NMR can provide chemical shifts and coupling constants for various nuclei, aiding in the identification and distinction of tautomeric forms and complex molecular structures mdpi.com.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pathways, which can reveal structural subunits uva.nllibretexts.org.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the exact molecular formula of a compound with high precision acs.orgnih.govresearchgate.net. The chemical structure of this compound was established and confirmed using HR-ESI-MS data researchgate.netnih.govibict.br. This technique provides accurate mass measurements of the molecular ion and its fragments, which is crucial for confirming the elemental composition (CHNO) and verifying the proposed structure nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule based on their unique vibrational absorption frequencies vscht.czyoutube.comlibretexts.org. The IR spectrum of this compound played a role in its initial structural characterization researchgate.netnih.govibict.br. Given its established structure as 6-methoxy-5-methylbenzo[h]pyrrolo[4,3,2-de]quinolin-4(5H)-one, certain characteristic IR absorption bands would be expected:

Carbonyl Group (C=O): this compound contains a carbonyl group within its quinolinone core. Carbonyl stretching vibrations typically produce a strong, sharp absorption band in the region of 1670-1780 cm⁻¹ libretexts.org. The exact position can provide clues about the nature of the carbonyl (e.g., amide, ketone) spectroscopyonline.com.

Aromatic C-H Stretches: The aromatic rings in this compound would show C-H stretching vibrations typically above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹) vscht.czlibretexts.orglibretexts.org.

C-O Stretches: The methoxy (B1213986) group would contribute C-O stretching vibrations, typically observed in the 1000-1300 cm⁻¹ range libretexts.org.

N-H Stretches: While the structure shows an N-methyl group, the quinolinone nitrogen is part of an amide-like system, which may exhibit N-H stretching if there's a tautomeric form or if the nitrogen is not fully substituted. However, the given structure (4(5H)-one) implies a tertiary amide-like nitrogen, so a distinct N-H stretch might not be prominent.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is considered the most definitive method for determining the precise three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers, bond lengths, and bond angles encyclopedia.pubresearchgate.netnih.gov. The ultimate solution to the this compound structure problem was provided by a single-crystal X-ray diffraction analysis publish.csiro.au. This technique unequivocally established the structure of this compound as 6-methoxy-5-methylbenzo[h]pyrrolo[4,3,2-de]quinolin-4(5H)-one, resolving previous ambiguities and providing atomic-level detail of its solid-state arrangement publish.csiro.au.

Integration of Spectroscopic Data for Comprehensive Structural Confirmation

The structural elucidation of this compound (CHNO) relies heavily on the synergistic interpretation of its spectroscopic data. This integrated approach allows for the precise determination of its molecular formula, the identification of functional groups, and the establishment of carbon-carbon and carbon-heteroatom connectivity, ultimately confirming its complex azaphenanthrene skeleton semanticscholar.orgnih.govmdpi.comresearchgate.net.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides critical information regarding the exact mass and elemental composition of this compound. For this compound, HRMS data revealed a molecular ion peak at m/z 288.2845 [M + Na] (calculated for CHNONa), which unequivocally confirms its molecular formula as CHNO semanticscholar.orgnih.gov. This initial data point is fundamental in proposing the correct empirical formula and calculating the degrees of unsaturation, guiding subsequent structural analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, is the cornerstone for elucidating the detailed atomic connectivity and spatial arrangement within the this compound molecule semanticscholar.orgnih.govpublish.csiro.aumdpi.com.

The ¹H NMR spectrum of this compound provides insights into the types and environments of hydrogen atoms present. Key signals observed include:

Two three-proton singlets at δ 3.73 and δ 4.06, corresponding to an N-methyl and a methoxy group, respectively semanticscholar.orgnih.gov.

A pair of doublets at δ 7.90 (J = 4.5 Hz) and δ 9.15 (J = 4.5 Hz), characteristic of H-3 and H-2, respectively, of a pyridine ring semanticscholar.orgnih.govpublish.csiro.au.

The remaining four aromatic protons exhibit an ABCD pattern, resolved at higher field strengths (e.g., 400 MHz), indicating their complex coupling relationships within the polycyclic system publish.csiro.au. Specific assignments include δ 7.67 (ddd, J = 8.5, 7.5, 1.5 Hz, H-9), δ 7.74 (ddd, J = 8.8, 7.0, 1.5 Hz, H-8), δ 8.13 (dd, J = 8.0, 0.5 Hz, H-7), and δ 9.00 (dd, J = 8.5, 1.0 Hz, H-10) semanticscholar.orgnih.gov.

The following table summarizes the ¹H NMR data for this compound:

| Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constants (J, Hz) |

| N-Me | 3.73 | s | - |

| O-Me | 4.06 | s | - |

| H-9 | 7.67 | ddd | 8.5, 7.5, 1.5 |

| H-8 | 7.74 | ddd | 8.8, 7.0, 1.5 |

| H-3 | 7.90 | d | 4.5 |

| H-7 | 8.13 | dd | 8.0, 0.5 |

| H-10 | 9.00 | dd | 8.5, 1.0 |

| H-2 | 9.15 | d | 4.5 |

The ¹³C NMR spectrum, particularly with noise-decoupling and gated-decoupling experiments, provides the chemical shifts for all carbon atoms, including quaternary carbons, which are crucial for defining the carbon skeleton semanticscholar.orgnih.govpublish.csiro.au. The ¹³C NMR data for this compound confirm the presence of 16 carbon atoms consistent with its molecular formula. Key assignments include:

Methyl carbons: δ 28.4 (N-Me) and δ 63.4 (O-Me) semanticscholar.orgnih.gov.

Aromatic and quaternary carbons spanning a range of chemical shifts (δ 117.1 to 167.0), indicative of the highly conjugated azaphenanthrene system semanticscholar.orgnih.gov.

The following table presents the ¹³C NMR data for this compound:

| Carbon Assignment | Chemical Shift (δ) |

| MeN-5 | 28.4 |

| MeO-6 | 63.4 |

| C-3 | 117.1 |

| C-10c | 122.6 |

| C-7 | 122.7 |

| C-10 | 124.2 |

| C-5a | 124.9 |

| C-9 | 126.6 |

| C-8 | 129.3 |

| C-10a | 130.0 |

| C-6a | 132.5 |

| C-3a | 133.1 |

| C-6 | 137.7 |

| C-10b | 142.9 |

| C-2 | 150.4 |

| C-4 | 167.0 |

The application of 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), is indispensable for establishing direct and long-range connectivities between protons and carbons, thereby piecing together the entire molecular structure semanticscholar.orgnih.govmdpi.comresearchgate.net.

COSY experiments reveal proton-proton scalar couplings, confirming vicinal relationships, such as between H-2 and H-3, and the aromatic proton spin system (H-7/H-8/H-9/H-10) semanticscholar.orgnih.govresearchgate.net.

HMBC experiments are critical for identifying long-range carbon-proton correlations (typically over two or three bonds), which are essential for connecting non-adjacent structural fragments and assigning quaternary carbons. For instance, correlations from H-2 to C-3, C-3a, C-4, and C-10b; from H-3 to C-2, C-4, and C-10c; from H-7 to C-6, C-9, and C-10a; from H-8 to C-6a, C-7, and C-10; from H-9 to C-7, C-10, and C-10a; from H-10 to C-6a, C-8, and C-10b; and correlations from the methoxy and N-methyl protons to their respective attached carbons (MeO-6/C-6; MeN-5/C-4, C-5a) confirm the connectivity and placement of substituents on the azaphenanthrene core semanticscholar.orgnih.govresearchgate.net. The initial report of 2D NMR data for this compound significantly contributed to its complete structural assignment semanticscholar.orgnih.govmdpi.com.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify characteristic functional groups within the molecule semanticscholar.orgnih.govmdpi.comacs.orgwiley-vch.de. While specific IR absorption bands for this compound were not detailed in the provided search results, the general use of IR alongside other spectroscopic methods is consistently mentioned for the structural elucidation of azaphenanthrene alkaloids, including this compound semanticscholar.orgnih.govmdpi.comacs.org. IR data would typically confirm the presence of carbonyl groups (if any), C-H stretching vibrations, and possibly C=N or C=C stretching within the aromatic and heterocyclic rings.

Ultraviolet (UV) Spectroscopy

UV spectroscopy provides information about the electronic transitions within the conjugated system of this compound griffith.edu.auescholarship.org. The presence of a highly conjugated azaphenanthrene ring system would result in characteristic absorption bands in the UV region, which are often used as a preliminary indicator of such chromophores and for monitoring compounds during isolation nih.govgriffith.edu.au.

Biosynthetic Investigations of the Azaphenanthrene Alkaloid Skeleton

Proposed Biogenetic Pathways from Aporphinoid Precursors

The biosynthesis of eupolauramine and other polycyclic aromatic alkaloids found in the Annonaceae family is generally postulated to originate from aporphinoid precursors. thegoodscentscompany.comnih.govardascience.comuni-freiburg.de Aporphine alkaloids themselves are derived from tyrosine, a common amino acid, through well-established biosynthetic routes. nih.gov

A key proposed pathway for the formation of azaphenanthrene alkaloids like this compound involves the oxidative transformation of specific oxoaporphine precursors. Liriodenine (B31502), an oxoaporphine alkaloid, is considered a likely biogenetic precursor for this compound. nih.gov The proposed mechanism suggests that a catecholic analogue of liriodenine undergoes an oxidative extradiol cleavage. wikipedia.org This cleavage would lead to an azaanthraquinone carboxylic acid intermediate. wikipedia.org

Further transformations, including degradation of the aliphatic side chain and subsequent reduction, are hypothesized to convert this azaanthraquinone carboxylic acid into azaanthraquinones such as cleistopholine, and ultimately to 4-azafluorenones like onychine, potentially through metalloenzymatically catalyzed carbonyl group extrusion. wikipedia.org While this detailed sequence describes the pathway to related alkaloids, it illustrates the general principle of how aporphinoid structures can be extensively modified to yield diverse polycyclic aromatic alkaloids, including the azaphenanthrene skeleton of this compound. The characteristic hydroxylation and methoxylation patterns observed in these natural products are typical of tyrosine-derived aporphinoid alkaloids. nih.gov

Enzymatic Transformations and Key Intermediates

While specific enzyme names directly responsible for each step in this compound's biosynthesis are not extensively characterized in the available literature, the proposed biogenetic pathway implies several key enzymatic transformations and intermediates. The initial "oxidative extradiol cleavage" of the aporphinoid precursor suggests the involvement of dioxygenase enzymes, which are known to catalyze the cleavage of aromatic rings in the presence of molecular oxygen. wikipedia.orguni.lu

Following this cleavage, the formation of an azaanthraquinone carboxylic acid intermediate would necessitate enzymatic reactions for the precise arrangement of atoms. Subsequent "degradation of the aliphatic side chain and reduction" steps would be mediated by various oxidoreductases and other modifying enzymes. wikipedia.org The conversion of azaanthraquinones to 4-azafluorenones, as seen in the analogous pathway to onychine and eupolauridine (B1222634), is proposed to involve "metalloenzymatically catalysed carbonyl group extrusion." wikipedia.org This highlights the role of metal-dependent enzymes in facilitating complex rearrangements and bond formations within these biosynthetic pathways.

Although direct experimental data on specific enzyme isolation and characterization for this compound biosynthesis are limited, the proposed transformations provide a framework for understanding the types of enzymatic activities required for its natural production.

Comparative Biosynthesis with Related Annonaceous Alkaloids

The biosynthesis of this compound is intricately linked to the broader family of Annonaceous alkaloids, many of which share a common aporphinoid origin. thegoodscentscompany.comnih.gov This commonality suggests a divergent biosynthetic strategy where a central aporphinoid precursor undergoes various enzymatic modifications to yield diverse polycyclic aromatic structures.

Key related alkaloids include:

Azaoxoaporphines: Such as sampangine (B1681430), which is also considered to be derived from aporphinoid precursors. thegoodscentscompany.comnih.govnih.gov

Diazafluoranthenes: For instance, eupolauridine, whose formation is analogous to the proposed pathway involving azaanthraquinone degradation. thegoodscentscompany.comnih.govwikipedia.org

Azaanthraquinones: Like cleistopholine, which is proposed as an intermediate in the degradation pathway from azaanthraquinone carboxylic acid, itself derived from an aporphinoid. thegoodscentscompany.comnih.govwikipedia.org

Azafluorenones: Such as onychine, which is also hypothesized to arise from the degradation of azaanthraquinones, further illustrating the interconnectedness of these pathways. thegoodscentscompany.comnih.govwikipedia.org

The proposed biogenetic cascade from a common aporphinoid scaffold, exemplified by liriodenine, through oxidative cleavage and subsequent modifications, underscores the remarkable enzymatic versatility within the Annonaceae family to produce a wide array of structurally complex and biologically active alkaloids. nih.govwikipedia.orguni.lu This comparative perspective highlights that while the initial steps may be shared, the precise enzymatic machinery and reaction sequences diverge to yield the distinct azaphenanthrene, azaoxoaporphine, diazafluoranthene, and azafluorenone skeletons.

Structure Activity Relationship Sar Studies of Eupolauramine and Its Analogues

Methodologies for SAR Elucidation (e.g., Lead Optimization, Computational Chemistry)

SAR elucidation often employs a combination of experimental and computational methodologies. A fundamental approach involves the systematic synthesis of a series of chemical analogs, followed by their biological evaluation. nih.gov By analyzing the resulting activity data, medicinal chemists can identify key structural features that contribute to or detract from the desired biological effect. nih.gov

Lead Optimization: SAR analysis is a cornerstone of lead optimization, a critical phase in drug discovery where a lead compound's properties are improved. nih.gov This process focuses on enhancing potency, selectivity, and pharmacokinetic parameters. researchgate.netgithub.com

Computational Chemistry: Advanced computational tools play an increasingly vital role in SAR elucidation and lead optimization by offering predictive capabilities for molecular properties and interactions. nih.govacs.org These methods include:

Molecular Modeling: Used to predict the binding mode and interactions of a molecule with its biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicts biological activity based on a compound's chemical structure, often using statistical models correlating structural descriptors with activity data. nih.govnih.gov

Pharmacophore Modeling: Identifies the essential 3D spatial and electronic features required for a molecule to interact with a specific biological target and elicit a response. researchgate.net

Molecular Docking: Simulates the interaction between a ligand and a receptor to predict binding affinity and orientation. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: Provides insights into the dynamic behavior of molecules and their interactions with targets over time. github.comnih.gov

These computational approaches can significantly reduce the time and cost associated with drug development by rationally filtering potential synthetic optimization options. researchgate.netgithub.com

Identification of Pharmacophore Features

A pharmacophore represents the ensemble of steric and electronic features necessary for a molecule to engage in specific interactions with a biological target and trigger a biological response. googleapis.com These features are typically defined in three-dimensional space and can include:

Hydrophobic groups (H) googleapis.comresearchgate.net

Hydrogen bond acceptors (A) googleapis.comresearchgate.net

Hydrogen bond donors (D) googleapis.comresearchgate.net

Negative charged groups (N) googleapis.comresearchgate.net

Positive charged groups (P) googleapis.comresearchgate.net

Aromatic rings (R) googleapis.comresearchgate.net

Pharmacophore modeling, often performed computationally, helps to identify these critical features by analyzing a set of known active compounds or by using the structure of the target protein. For instance, a pharmacophore model for certain inhibitors might comprise specific patterns of aromatic rings and ionizable features. unifiedpatents.com The presence and precise arrangement of these features are crucial for effective molecular recognition and binding to the target macromolecule. googleapis.com

Influence of Substituents on Biological Potency and Target Selectivity

The modification of substituents on a molecular scaffold is a primary strategy in SAR studies to modulate biological potency and target selectivity. While direct detailed SAR for this compound is limited, studies on related aristolactam derivatives provide insights into how structural changes can impact activity. mobt3ath.combiorxiv.org

A SAR study on nine synthetic aristolactam derivatives, which are dibenzo-indole-bearing compounds structurally related to this compound, investigated their effects on HIV-1 infection and cell viability. mobt3ath.combiorxiv.org The study highlighted the importance of specific substitutions for antiviral potency and selectivity.

Key Findings from Aristolactam Analogue Studies:

5'-N-Substituents (R1 position): The nature of the nitrogen-containing substituent at the 5' position of the indole (B1671886) core significantly influenced activity.

Compound 1 (5-(2-pyrrolidinyl)ethyl) showed potent inhibition with an IC50 of 0.69 µmol/L. biorxiv.org

Compound 2 (1,2,8,9-tetramethoxy-5-(2-(piperidin-1-yl)ethyl)-dibenzo[cd,f]indol-4(5H)-one) exhibited an IC50 of 1.03 µmol/L against HIV-1 infection and a half-maximal cytotoxic concentration (CC50) of 16.91 µmol/L, resulting in a selectivity index (SI) of 16.45, indicating good selectivity. mobt3ath.combiorxiv.org

Compound 3 (5-(2-diethylamino)ethyl) had an IC50 of 3.73 µmol/L and a lower SI of 4.59. biorxiv.org

These results suggest that the 5-(2-piperidinyl)ethyl substitution (as in Compound 2) provided the most favorable balance of anti-HIV-1 activity and low cytotoxicity among the tested 5'-N-ring-type substitutions. biorxiv.org

Substitutions at R6-R7:

An H-substituent at R6-R7 on Compound 3 increased cytotoxicity without enhancing antiviral effect. biorxiv.org

Substitution with fluorine (F) and chlorine (Cl) at R7 on Compound 2 increased the anti-HIV-1 effect but was associated with higher cytotoxicity. biorxiv.org

Methoxy (B1213986) Substitutions: Methoxy groups on the lactam ring in some aristolactam derivatives were previously reported to increase cell death in anti-tumor studies. However, in the context of HIV-1, methoxy substitution in the studied aristolactam analogues decreased cell death but did not significantly enhance the anti-HIV-1 effect. biorxiv.org This suggests that the dibenzo ring might have a greater influence on cellular toxicity than on HIV-1 infection, and the effect of substituents can be cell-type dependent. biorxiv.org

Table 1: Biological Activity of Selected Aristolactam Analogues Against HIV-1 Infection

| Compound | R1 Substitution | IC50 (µmol/L) (HIV-1 Inhibition) | CC50 (µmol/L) (Cytotoxicity) | Selectivity Index (SI) |

| 1 | 5-(2-pyrrolidinyl)ethyl | 0.69 | 6.88 | 9.94 |

| 2 | 5-(2-piperidin-1-yl)ethyl | 1.03 | 16.91 | 16.45 |

| 3 | 5-(2-diethylamino)ethyl | 3.73 | 17.15 | 4.59 |

| 4 | H-substituent on Compound 3 | Not higher than Compound 3 | 6.98 | - |

| Compound 2 with F at R7 | 5-(2-piperidin-1-yl)ethyl, F at R7 | Increased anti-HIV-1 effect | High cytotoxicity | - |

| Compound 2 with Cl at R7 | 5-(2-piperidin-1-yl)ethyl, Cl at R7 | Increased anti-HIV-1 effect | High cytotoxicity | - |

| Methoxy substituted on lactam ring (general) | Methoxy substitution | Decreased cell death (in HIV-1 study) | Not significant anti-HIV-1 effect | - |

Stereochemical Effects on Biological Activity

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, profoundly influences a compound's biological activity. Living systems are inherently chiral, meaning they are composed of molecules (like proteins, enzymes, and receptors) that exist in specific three-dimensional forms. mitotox.org Consequently, the interaction of a drug molecule with its biological target is often highly stereospecific.

For chiral drugs, different enantiomers (mirror-image isomers) can exhibit markedly different pharmacological profiles. mitotox.org One enantiomer might be responsible for the desired therapeutic effect, while its mirror image could be inactive, possess different therapeutic properties, or even contribute to undesirable side effects or toxicity. mitotox.org This phenomenon is often explained by the "three-point fit" hypothesis, which posits that a receptor requires specific spatial arrangements of interacting groups on a ligand for optimal binding and activity. If one enantiomer can achieve this three-point fit, the other, due to its mirror-image configuration, may not. mitotox.org

Beyond direct target binding, enantiomers can also differ in their metabolic profiles, rates of absorption, distribution, and excretion, as well as their affinities for other receptors, transporters, or enzymes within the body. mitotox.org This can lead to distinct pharmacokinetic and pharmacodynamic behaviors for each enantiomer in vivo. The concept of prostereoisomerism further highlights this, where even achiral molecules can become chiral or exhibit differential interactions in a chiral biological environment, leading to stereochemical consequences in their biological activity. Therefore, understanding and controlling the stereochemistry of this compound and its analogues is paramount for developing effective and safe therapeutic agents.

Mechanistic Investigations of Eupolauramine S Biological Activities

Molecular Targets and Binding Interactions

Currently, specific molecular targets and detailed binding interactions for Eupolauramine have not been extensively characterized in published research. While the compound exhibits clear biological effects, the precise proteins, enzymes, or nucleic acid sequences it directly binds to, and the nature of these interactions (e.g., covalent, non-covalent, hydrophobic, hydrogen bonding), remain to be elucidated through further molecular studies.

Cell-Based Assays for Mechanistic Pathway Elucidation

The cytotoxic properties of this compound have been evaluated against various human cancer cell lines using established cell-based assays. These assays are fundamental in the early stages of mechanistic investigations, providing essential data on the compound's potency and cellular effects, which can guide further pathway analysis.

Primarily, cell viability and proliferation assays have been employed to determine the concentration-dependent inhibitory effects of this compound. For instance, studies have utilized colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The trypan blue exclusion assay has also been used to differentiate viable from non-viable cells based on membrane integrity.

These foundational assays have demonstrated that this compound possesses cytotoxic activity against a range of cancer cell lines, including those of hematopoietic and colon origin. The data generated, typically expressed as IC₅₀ (half-maximal inhibitory concentration) values, serve as a benchmark for the compound's potency and a starting point for exploring the underlying molecular events.

| Cell Line | Cancer Type | Assay Used | Reported IC₅₀ Value (µM) |

|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | Trypan Blue Exclusion | 0.14 |

| WiDr | Colon Adenocarcinoma | MTT Assay | 0.17 |

Biochemical Studies on Enzyme Inhibition and Modulation

Direct biochemical studies focusing on the broad enzyme inhibition profile of this compound are limited in the current scientific literature. However, research into related compounds provides valuable insights into potential mechanisms of action, particularly concerning enzymes critical for DNA replication and topology.

Inhibition of Viral Transcription (e.g., Tat-mediated)

There is currently no scientific evidence to suggest that this compound is involved in the inhibition of viral transcription, specifically through the Tat-mediated pathway associated with the Human Immunodeficiency Virus (HIV). Research on its antiviral properties, particularly concerning HIV replication, has not been a primary focus of published studies.

Interaction with DNA Topoisomerases (Insights from Eupolauridine)

Significant insights into the potential enzymatic targets of this compound can be drawn from studies on the structurally related azafluoranthene alkaloid, Eupolauridine (B1222634). DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for cancer chemotherapy. nih.govnih.gov

Research has demonstrated that Eupolauridine acts as a potent inhibitor of human DNA topoisomerase II. nih.gov Topoisomerase II functions by creating transient double-strand breaks in DNA to allow for strand passage, thereby resolving DNA tangles and supercoils. nih.govembopress.org Drugs that target this enzyme are often classified as "poisons" because they stabilize the transient enzyme-DNA covalent complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death. nih.govembopress.org

Studies using yeast cells have shown that Eupolauridine's action is consistent with that of a topoisomerase II poison. nih.gov Its cytotoxicity was found to be dependent on the presence of a functional topoisomerase II enzyme. Furthermore, in vitro assays confirmed that Eupolauridine stabilizes the covalent DNA-topoisomerase II complex, a hallmark of topoisomerase II poisons like the clinical anticancer drug etoposide. nih.govembopress.org

| Experimental System | Key Finding | Implication |

|---|---|---|

| Yeast (S. cerevisiae) mutants | Hypersensitivity in strains with topoisomerase II mutations. | Suggests Topoisomerase II is a key target. |

| In vitro DNA cleavage assays | Stabilization of the covalent Topoisomerase II-DNA complex. | Classifies Eupolauridine as a Topoisomerase II poison. |

| Comparison with known inhibitors | Activity profile similar to etoposide. | Acts on the catalytic function of the enzyme. |

Given the structural similarities between this compound and Eupolauridine, it is plausible that this compound may also exert its cytotoxic effects through the inhibition of DNA topoisomerases. However, direct biochemical studies are required to confirm this hypothesis.

Pathway Analysis and Molecular Signaling Events

Investigations into the specific signaling pathways affected by this compound have pointed towards the induction of apoptosis, or programmed cell death, as a key molecular event responsible for its cytotoxicity.

In studies using the human promyelocytic leukemia cell line (HL-60), treatment with this compound led to classic hallmarks of apoptosis. These observations include distinct morphological changes, such as cell shrinkage and chromatin condensation, which are characteristic features of cells undergoing apoptosis. Furthermore, biochemical analysis revealed DNA fragmentation, a definitive indicator of the apoptotic process, where the cell's DNA is cleaved into smaller fragments.

While these findings confirm that this compound can trigger the apoptotic cascade, the precise upstream signaling molecules and the specific arms of the apoptotic pathway (i.e., intrinsic/mitochondrial vs. extrinsic/death receptor pathways) that are activated remain to be fully elucidated. Further research is needed to identify the key protein modulations, such as the activation of caspases or changes in the expression of Bcl-2 family proteins, that mediate this compound-induced cell death.

Chemical Modification Strategies and Derivative Development

Design and Synthesis of Eupolauramine Analogues for Enhanced Bioactivity

The design and synthesis of analogues of this compound are undertaken to explore how structural changes affect its biological activity. oncodesign-services.com This process often involves the total synthesis of the natural product, which then provides a basis for creating modified versions. researchgate.net By systematically altering different parts of the this compound molecule, researchers can identify key structural features that are crucial for its desired effects. oncodesign-services.com

One approach to generating analogues is through a concise total synthesis of the azaphenanthrene alkaloid structure. researchgate.net This allows for the introduction of various substituents and modifications to the core scaffold. For example, a multi-step synthesis can be designed to produce not only this compound but also related derivatives. uchicago.edu The goal of these synthetic efforts is to produce a series of related compounds that can be tested to understand how structural changes influence their biological activity. oncodesign-services.com

The development of novel synthetic methods, such as those involving Au(I)-catalyzed cycloisomerization and intramolecular Ullmann-type coupling reactions, has provided efficient pathways to the this compound scaffold. researchgate.net These methods facilitate the creation of diverse analogues for biological evaluation.

The following table provides examples of synthesized this compound analogues and their reported activities:

Hybrid Compound Synthesis and Conjugation Strategies

Hybrid compound synthesis involves combining two or more distinct pharmacologically active agents into a single molecule. tjpr.org This strategy aims to leverage the beneficial properties of each component, potentially leading to synergistic effects, improved bioavailability, and reduced side effects. mdpi.com For this compound, this could involve conjugating it with other bioactive molecules, such as peptides, other natural products, or synthetic compounds. tjpr.orgmdpi.com

The concept of molecular hybridization is a promising tool in medicinal chemistry. nih.gov It allows for the creation of novel chemical entities with potentially enhanced therapeutic profiles. mdpi.com For instance, a hybrid molecule could be designed where this compound is linked to a moiety that improves its transport across cell membranes or protects it from enzymatic degradation. mdpi.com

Different approaches can be used to design hybrid molecules, including creating conjugates with a stable linker, fused hybrids where the scaffolds are directly connected, or merged hybrids that share common structural features. mdpi.com The choice of strategy depends on the desired properties of the final compound.

The following table outlines different strategies for creating hybrid compounds:

Rational Design of this compound Derivatives based on SAR

Rational drug design utilizes the understanding of a molecule's structure-activity relationship (SAR) to create new derivatives with improved properties. oncodesign-services.com SAR studies involve systematically modifying a molecule's structure and observing how these changes affect its biological activity. oncodesign-services.com This information is then used to build models that can predict the activity of new, untested compounds. cas.org

For this compound, rational design would involve identifying the parts of the molecule that are essential for its bioactivity and those that can be modified to enhance its potency, selectivity, or pharmacokinetic properties. oncodesign-services.com For example, if a particular substituent is found to increase activity, new derivatives can be synthesized that incorporate this feature. researchgate.net

Computational methods, including molecular modeling and machine learning, are increasingly being used in rational drug design. oncodesign-services.comcas.org These tools can help to visualize how this compound interacts with its biological target and to predict which modifications are most likely to lead to improved activity. cas.org This can accelerate the drug discovery process by prioritizing the synthesis of the most promising derivatives. oncodesign-services.com

An unexpected Ugi cascade reaction has been developed for the construction of γ-lactam-fused pyridone derivatives, which could be applied to the synthesis of this compound derivatives. researchgate.net This highlights how new synthetic methodologies can contribute to the rational design of novel compounds.

Table of Mentioned Compounds

Eupolauramine in Drug Discovery Research

Eupolauramine as a Natural Product Lead Compound

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. nih.govresearchgate.net These naturally occurring molecules often serve as "lead compounds," which are starting points for the development of new drugs. researchgate.netmdpi.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structures that require modification. mdpi.comup.ac.za The process of drug discovery often involves identifying these lead compounds and then optimizing their properties to enhance efficacy, selectivity, and pharmacokinetic profiles. up.ac.zanih.gov

This compound, an azaphenanthrene alkaloid, is one such natural product that has garnered interest in the scientific community as a potential lead compound. researchgate.net Its unique chemical architecture and initial findings of biological activity make it a candidate for further investigation and development in the search for new therapeutic agents. The journey from a natural product like this compound to a clinical drug involves extensive research, including the elucidation of its mechanism of action and potential molecular targets, followed by rigorous preclinical and clinical evaluation. mdpi.com

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to improve its drug-like properties. nih.govdanaher.com This iterative process aims to enhance target affinity and selectivity, as well as to optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govresearchgate.net Strategies for lead optimization are diverse and often involve a combination of computational and synthetic chemistry approaches. numberanalytics.com

Computational Approaches (e.g., Molecular Docking, QSAR, Pharmacophore Modeling)

Modern drug discovery heavily relies on computational methods to accelerate the lead optimization process. frontiersin.orgresearchgate.net These in silico techniques provide valuable insights into how a compound interacts with its target and can predict the properties of new, yet-to-be-synthesized molecules. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, allowing researchers to visualize the interaction at an atomic level. als-journal.comherbmedpharmacol.com By understanding how a compound like this compound or its derivatives might fit into the binding site of a protein, chemists can design modifications to improve this interaction, leading to higher potency. globalauthorid.comcore.ac.uk The binding energy calculated during docking simulations can help in prioritizing which compounds to synthesize and test. als-journal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. neovarsity.orgconicet.gov.ar These models are built by calculating molecular descriptors (properties like size, shape, and electronic features) for a set of known active and inactive compounds. japsonline.comjournaljpri.com The resulting model can then be used to predict the activity of new, untested compounds, guiding the design of more potent analogs. journaljpri.comnih.gov

Pharmacophore Modeling: A pharmacophore is an abstract description of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for a molecule to interact with a specific target. nih.govcore.ac.uk By identifying the pharmacophore of a lead compound, researchers can search large databases for other molecules that fit this model or design new molecules that incorporate these key features. frontiersin.org This approach is particularly useful for designing compounds with novel scaffolds that retain the desired biological activity. core.ac.uk

Artificial Intelligence and Machine Learning in Lead Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery pipeline to enhance lead optimization. nih.govmdpi.commednexus.org These technologies can analyze vast and complex datasets to identify patterns that may not be apparent to human researchers. nih.gov

In lead optimization, ML models can be trained on existing data to predict various properties of molecules, including their biological activity, toxicity, and pharmacokinetic profiles. taylorandfrancis.comnih.gov This predictive capability allows for the rapid in silico screening of large virtual libraries of compounds, helping to prioritize the most promising candidates for synthesis and experimental testing. frontiersin.orgsemanticscholar.org For a compound like this compound, ML algorithms could be used to explore a wide chemical space of potential derivatives and predict which modifications are most likely to lead to improved therapeutic properties. ufpb.brarxiv.org While the direct application of AI and ML to this compound is still an emerging area, the general success of these methods in drug discovery suggests their potential utility. thieme-connect.commdpi.com

Target Identification and Validation in Preclinical Models

A crucial step in the development of a new drug is the identification and validation of its biological target. pelagobio.comnih.gov Target identification is the process of determining the specific molecule, usually a protein, with which a drug interacts to produce its therapeutic effect. nih.gov Target validation involves confirming that modulating this target will indeed have the desired effect on the disease process. nih.gov

Several methods can be employed for target identification, including biochemical approaches, genetic interaction studies, and computational predictions. nih.gov Once a potential target is identified, it must be validated in preclinical models, which can include cell-based assays and animal models of the disease. ludwigcancerresearch.org For instance, if a compound is being developed as an anticancer agent, its effect on cancer cell growth and tumor progression in animal models would be evaluated. up.ac.za

In the case of this compound, research efforts would focus on identifying the specific cellular components it binds to and the signaling pathways it modulates. researchgate.net This could involve techniques like affinity chromatography or cellular thermal shift assays (CETSA) to find its direct binding partners. pelagobio.comnih.gov Subsequent validation in preclinical models would be necessary to confirm that the interaction with the identified target is responsible for the observed biological activity and to assess the compound's potential therapeutic efficacy. ludwigcancerresearch.org For example, studies might investigate the effects of this compound in mouse models of specific diseases, such as those used to study glioblastoma. ludwigcancerresearch.orgfrontiersin.org The antidepressant drug imipramine, for instance, has been studied in preclinical models for its effects on the tumor microenvironment. ludwigcancerresearch.orgmdpi.com

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies for Accessing Eupolauramine Scaffolds

The total synthesis of this compound has been a notable challenge in organic chemistry due to its complex azaphenanthrene lactam skeleton. Early synthetic routes often involved the construction of the benzo[h]quinoline (B1196314) unit with specific functionalities. sci-hub.se More recent approaches have explored diverse strategies, including combinational metalation-cyclization tactics, which achieved the total synthesis in six steps. acs.orgcapes.gov.brresearchgate.net Another concise synthesis utilized a benzotriazolyl-mediated connection of a bromoaryl unit to an azaisoindolinone framework, followed by free radical cyclization. sci-hub.seresearchgate.net An efficient and concise synthesis has also been achieved through Au(I)-catalyzed cycloisomerization of an N-naphthyl aminobutynamide intermediate and subsequent intramolecular Ullmann-type coupling. researchgate.net

Deeper Mechanistic Understanding of this compound's Bioactivity

While this compound and its isomers, such as iso-eupolauramine and eupolauridine (B1222634), have shown various biological activities, including anti-tubercular and antifungal properties, a comprehensive understanding of this compound's precise mechanism of action remains an unexplored avenue. acs.orgasm.orgresearchgate.net For instance, eupolauridine has been shown to exhibit antifungal activity by interacting with DNA topoisomerase II, rather than topoisomerase I, as previously suggested. asm.orgresearchgate.net This highlights the importance of detailed mechanistic studies to identify specific cellular targets and pathways.

Future research should employ advanced biochemical and cell-based assays to elucidate this compound's molecular targets, binding affinities, and downstream signaling pathways. Techniques such as target identification technologies (e.g., SPIDER, DARTS, SPR), proteomics, and transcriptomics can provide insights into its interactions with proteins, nucleic acids, and other biomolecules. medchemexpress.com Understanding these mechanisms at a deeper level is crucial for rational drug design and for predicting potential therapeutic applications.

Exploration of Novel this compound Analogues with Tailored Activities

The structural uniqueness of this compound, an alkaloid having oxindole (B195798) and pyridine (B92270) nuclei, makes it an attractive scaffold for generating novel analogues with enhanced or tailored biological activities. researchgate.net The synthesis of various derivatives and analogues of related natural products, such as sampangine (B1681430) and imbiline, has already demonstrated the potential for structure-activity relationship (SAR) studies. researchgate.net

Future research should focus on systematic structural modifications of the this compound scaffold to explore its chemical space. This involves synthesizing libraries of analogues with variations in substituents, ring systems, and stereochemistry. nih.govresearchgate.netresearchgate.net High-throughput screening of these novel compounds against a diverse range of biological targets can identify derivatives with improved potency, selectivity, and desirable pharmacological profiles. The aim is to discover analogues that retain beneficial bioactivity while potentially mitigating any undesirable effects.

Interdisciplinary Research Integrating Chemistry, Biology, and Computational Sciences

The complexity of natural product-based drug discovery necessitates a highly interdisciplinary approach. Integrating synthetic chemistry, advanced biological assays, and computational sciences can significantly accelerate the discovery and development of this compound-derived therapeutics. researchgate.netuni-saarland.deuniversiteitleiden.nluef.fiunistra.fr

Computational methods, including cheminformatics, molecular docking, molecular dynamics simulations, and machine learning, can play a pivotal role in predicting potential biological targets, optimizing lead compounds, and understanding structure-activity relationships. ufpb.brnvidia.comnih.govufpb.br For example, virtual screening can help identify compounds likely to interact with a target protein, while AI can aid in predicting protein structures and optimizing binding affinity. nvidia.com

Future research should foster collaborations between synthetic organic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists. This integrated approach can facilitate the rational design of this compound analogues, predict their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, and guide experimental validation. nih.gov Such interdisciplinary synergy is essential for overcoming the challenges in drug development and unlocking the full therapeutic potential of this compound. uef.fi

Q & A

Q. How can mixed-methods research strengthen hypotheses about this compound’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.